The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. A common method includes:
The molecular formula of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is C16H14N2O5S, with a molecular weight of 346.36 g/mol. The structure features:
The InChI key for this compound is NFRDONNZMFMXCW-UHFFFAOYSA-N, and its SMILES representation is C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
, illustrating the connectivity of atoms in the molecule .
N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds in this class may act as inhibitors of specific enzymes involved in cellular processes:
The physical and chemical properties of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide include:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several potential applications:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3